molecular formula C12H12N2O2 B13535747 3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B13535747
M. Wt: 216.24 g/mol
InChI Key: RNBBPYQYUNVSJL-UHFFFAOYSA-N
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Description

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a p-tolyl group at the 1-position, with a carboxylic acid functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1-(p-tolyl)-1H-pyrazole with suitable carboxylating agents. One common method is the reaction of 3-methyl-1-(p-tolyl)-1H-pyrazole with carbon dioxide under high pressure and temperature in the presence of a base such as potassium carbonate. This reaction yields the desired carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the methyl and p-tolyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1-(p-tolyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine

Uniqueness

3-Methyl-1-(p-tolyl)-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 4-position allows for unique interactions with biological targets, differentiating it from other pyrazole derivatives.

Biological Activity

3-Methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various cellular processes, its potential therapeutic applications, and relevant research findings.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their pharmacological versatility, exhibiting a range of biological activities such as antimicrobial, anti-inflammatory, antioxidant, anticancer, and enzyme inhibition properties. The structural diversity of pyrazoles allows for modifications that can enhance their efficacy and specificity against various biological targets.

Biological Activity

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cells.

2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against several bacterial strains. Studies have shown that derivatives of pyrazoles can inhibit the growth of pathogens such as E. coli, Staphylococcus aureus, and fungi like Aspergillus niger. The effectiveness of these compounds is often evaluated using standard protocols such as the disk diffusion method or minimum inhibitory concentration (MIC) assays.

3. Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases.

4. Enzyme Inhibition
This compound has also been identified as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, offering therapeutic potential in treating mood disorders and neurodegenerative diseases.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated an MIC value comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, the compound exhibited significant anti-inflammatory activity, comparable to indomethacin, a well-known anti-inflammatory drug .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neuroprotection .

Data Tables

Biological ActivityObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialEffective against E. coli
Anti-inflammatoryReduces edema in animal models
MAO InhibitionIncreases neurotransmitter levels

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-7-11(12(15)16)9(2)13-14/h3-7H,1-2H3,(H,15,16)

InChI Key

RNBBPYQYUNVSJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C(=O)O

Origin of Product

United States

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